(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, also known as a chalcone derivative, is a compound characterized by its unique structure that combines a hydroxyphenyl moiety with a pyridine ring. This compound has garnered interest due to its potential biological activities, including antioxidant and antimicrobial properties. The molecular formula of this compound is CHN\O, and it is classified under the category of chalcones, which are known for their role in various biological activities and as intermediates in organic synthesis.
Chalcones are typically synthesized through reactions involving aromatic aldehydes and ketones. The specific compound (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one falls within the broader classification of flavonoids, which are polyphenolic compounds found widely in plants. These compounds often exhibit significant pharmacological properties, making them subjects of interest in medicinal chemistry and pharmacology .
The synthesis of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one can be achieved via the Claisen-Schmidt condensation reaction, which involves the following steps:
The yield and purity of the final product can be assessed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular structure of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one features:
(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in organic synthesis .
The mechanism of action for (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one involves interactions at a molecular level that can lead to biological effects:
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry provide detailed insights into the physical and chemical properties of this compound .
(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one has several scientific uses:
Chalcones (1,3-diarylprop-2-en-1-ones) constitute a privileged scaffold in drug discovery due to their synthetic accessibility and versatile pharmacological profiles. Characterized by an α,β-unsaturated ketone core, these compounds exhibit geometrical isomerism where the trans-(E) configuration is thermodynamically favored (>95% prevalence) due to steric minimization [4] [7]. The planar enone linker enables resonance stabilization, while aromatic rings (A/B) serve as modifiable pharmacophores. Conformational analyses reveal two predominant states: s-cis (carbonyl aligned with Cβ) and s-trans (carbonyl rotated 180°), with the former typically dominant in crystalline phases [7].
Structural Determinants of Bioactivity: Electron-donating groups (e.g., 4-OH) enhance electron delocalization, strengthening interactions with biological targets like enzymes and receptors. Heteroaromatic substitutions (e.g., pyridinyl) introduce hydrogen-bonding capability and polarity, improving aqueous solubility and target selectivity [4] [8]. The Michael acceptor moiety enables covalent binding to nucleophilic cysteine residues in pathological proteins, underpinning mechanisms for kinase inhibition and antimicrobial effects [2] [8].
Pharmacological Diversity: Natural and synthetic chalcones demonstrate broad bioactivities validated through preclinical studies:
Table 1: Comparative Bioactivity of Select Chalcone Scaffolds
Chalcone Derivative | Structural Features | Key Bioactivities | Potency Range |
---|---|---|---|
Butein | 3,4,2',4'-Tetrahydroxy | α-Glucosidase inhibition, Anticancer | IC~50~ = 0.4 µM (enzyme) |
Isoliquiritigenin | 4,2',4'-Trihydroxy | Antiproliferative (hepatoma) | IC~50~ = 15 µM (cells) |
Pyridinyl chalcones | Heteroaromatic B-ring | Antitubercular, Kinase inhibition | IC~90~ = 8.9–28 µM (Mtb) |
This compound | 4-Hydroxyphenyl + 3-pyridinyl | Antimicrobial, Enzyme modulation | Under investigation |
This hybrid chalcone integrates a hydrogen-bond-donating 4-hydroxyphenyl (A-ring) with a hydrogen-bond-accepting pyridin-3-yl moiety (B-ring), creating complementary target engagement potential. The 4'-OH group enhances metabolic stability and membrane permeability compared to non-hydroxylated analogs, while the nitrogen atom in the pyridinyl ring enables salt formation, pH-dependent solubility, and coordination with metal ions in enzymatic sites [3] [5]. Key physicochemical properties include:
Biologically, pyridinyl chalcones demonstrate superior antitubercular activity against M. tuberculosis H37Rv compared to phenyl analogs. Docking simulations indicate high-affinity binding (ΔG < -9 kcal/mol) to protein tyrosine phosphatase B (PtpB), a virulence factor secreted by Mycobacterium, via interactions between the pyridinyl nitrogen and catalytic residues Arg138/Gln139 [7]. Additionally, the phenolic OH enables antioxidant effects through radical scavenging, potentially mitigating oxidative stress in inflammatory diseases [2] [4].
Table 2: Structural Advantages Over Non-Hybrid Chalcones
Structural Feature | Role in Bioactivity | Therapeutic Implication |
---|---|---|
4-Hydroxyphenyl ring | Hydrogen-bond donation to enzymes (e.g., α-glucosidase); Radical stabilization | Antidiabetic, Antioxidant effects |
Pyridin-3-yl ring | Hydrogen-bond acceptance; Enhanced solubility; Coordination to metalloenzymes | Antibacterial target engagement |
trans configuration | Planar conformation enabling deep pocket penetration | Improved enzyme inhibition potency |
Conjugated enone system | Michael addition to cysteine thiols in pathogenic proteins | Kinase inhibition, Antimicrobial activity |
Despite its promising scaffold, comprehensive pharmacological profiling of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one remains underdeveloped. Critical knowledge gaps include:
Research objectives should prioritize:
This foundational analysis underscores the compound’s potential while delineating a roadmap for rigorous therapeutic exploration.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0